tert-Butyl 3-[(1R)-1-hydroxyethyl]azetidine-1-carboxylate
Description
tert-Butyl 3-[(1R)-1-hydroxyethyl]azetidine-1-carboxylate is a chiral azetidine derivative featuring a hydroxyl-bearing ethyl substituent at the 3-position of the azetidine ring, protected by a tert-butoxycarbonyl (Boc) group.
Properties
IUPAC Name |
tert-butyl 3-[(1R)-1-hydroxyethyl]azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-7(12)8-5-11(6-8)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEGASXWOTWMKN-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CN(C1)C(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CN(C1)C(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2165772-28-9 | |
| Record name | tert-butyl 3-[(1R)-1-hydroxyethyl]azetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-[(1R)-1-hydroxyethyl]azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-[(1R)-1-hydroxyethyl]azetidine-1-carboxylate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reaction conditions and reagents used.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group or the hydroxyethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications :
tert-Butyl 3-[(1R)-1-hydroxyethyl]azetidine-1-carboxylate has been identified as a promising candidate for drug development due to its structural characteristics that may influence biological activity. Its azetidine framework is known for providing specific interactions with biological targets, which can lead to the development of novel therapeutic agents.
Case Studies :
- Antimicrobial Activity : Preliminary studies have indicated that derivatives of azetidine compounds exhibit antimicrobial properties. Research focusing on the synthesis of analogs of this compound has shown potential against various bacterial strains, warranting further investigation into its pharmacological profile .
Organic Synthesis
Chiral Building Block :
The compound serves as an important chiral building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create complex molecules with specific stereochemical configurations.
Synthetic Pathways :
Several synthetic routes have been explored for the preparation of this compound. These include:
- Nucleophilic Substitution Reactions : Utilizing the hydroxyl group for nucleophilic attack on electrophiles.
- Esterification Reactions : Formation of esters through reactions with carboxylic acids, enhancing its utility in creating derivatives .
Material Science
The unique properties of this compound may also find applications in material science, particularly in the development of polymers and catalysts. The azetidine ring can contribute to the formation of novel materials with specific mechanical and thermal properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-[(1R)-1-hydroxyethyl]azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of new chemical entities. The hydroxyethyl group and the azetidine ring play crucial roles in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Azetidine Carboxylate Derivatives
Substituent Effects on Reactivity and Bioactivity
- Hydroxyethyl vs. Bromoethyl: The bromoethyl analog (C10H18BrNO2) exhibits higher electrophilicity due to the bromine atom, making it a versatile intermediate for nucleophilic substitutions.
- Fluorinated Derivatives: The trifluoro-hydroxyethyl variant (C11H18F3NO3) demonstrates how fluorination can enhance metabolic stability and lipophilicity (calculated Log P: 1.82 vs. 0.95 for non-fluorinated analogs) .
- Amino-Hydroxymethyl Hybrids: The presence of both amine and hydroxyl groups (C9H18N2O3) increases polarity (TPSA: 89.34 Ų) and may enhance binding to biological targets, though solubility remains moderate .
Biological Activity
Tert-Butyl 3-[(1R)-1-hydroxyethyl]azetidine-1-carboxylate (CAS Number: 2165772-28-9) is a synthetic compound belonging to the azetidine family, characterized by its nitrogen-containing four-membered ring structure. This compound has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry, due to its unique biological activity and potential therapeutic applications.
Molecular Structure
- Molecular Formula : C10H19NO3
- Molecular Weight : 201.26 g/mol
- CAS Number : 2165772-28-9
The compound features a tert-butyl group and a hydroxyethyl substituent on the azetidine ring, which influences its solubility and reactivity.
Synthesis
The synthesis of this compound typically involves the reaction of azetidine derivatives with tert-butyl chloroformate under basic conditions. This multi-step process may include protection and deprotection of functional groups to yield the desired product with high purity and yield.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can act as both a nucleophile and an electrophile, facilitating covalent bond formation with target molecules. The hydroxyethyl group enhances its potential for hydrogen bonding, contributing to its reactivity.
Pharmacological Properties
Research indicates that this compound has potential applications in medicinal chemistry, particularly as a scaffold for developing new therapeutic agents. Its structural features allow for modifications that can enhance pharmacokinetic properties such as bioavailability and selectivity towards biological targets .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer Activity | Potential in inducing apoptosis in cancer cells |
| Enzyme Inhibition | Possible inhibition of specific enzymes |
| Antimicrobial Effects | Exploration for use in antibacterial applications |
Case Studies
Recent studies have explored the effects of azetidine derivatives on various cancer cell lines. For instance, this compound was evaluated for its ability to induce apoptosis in breast cancer cell lines (MDA-MB-231) through caspase activation assays. The results indicated a significant increase in apoptotic signals at specific concentrations, highlighting its potential as an anticancer agent .
Table 2: Apoptosis Induction Study Results
| Cell Line | Concentration (µM) | Apoptosis Fold Increase |
|---|---|---|
| MDA-MB-231 | 10 | 5.0 |
| Hs 578T | 15 | 4.2 |
| BT-20 | 20 | 6.3 |
Toxicological Profile
While the therapeutic potential is promising, it is essential to evaluate the toxicological aspects of this compound. Preliminary studies suggest that it exhibits moderate toxicity profiles, necessitating further investigation into its safety and efficacy in vivo.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-Butyl 3-[(1R)-1-hydroxyethyl]azetidine-1-carboxylate, and what reaction conditions are critical for yield optimization?
- The compound is typically synthesized via multi-step protocols. A common approach involves using tert-butyl-protected azetidine intermediates reacted with hydroxyethyl groups under mild conditions. For example, tert-butyl carbamate derivatives are often synthesized using DMAP and triethylamine in dichloromethane at 0–20°C to activate hydroxyl groups for substitution or esterification . Key variables include temperature control (to avoid side reactions) and stoichiometric ratios of reagents like DMAP, which catalyze acyl transfer reactions. Column chromatography (silica gel) is frequently employed for purification .
Q. How is this compound characterized to confirm structural identity and purity?
- Characterization relies on NMR (¹H/¹³C) to verify the stereochemistry at the (1R)-hydroxyethyl group and the azetidine ring structure. HPLC (≥97% purity) and mass spectrometry (molecular weight: ~215–323 g/mol depending on substituents) are used for purity assessment . Chiral HPLC or polarimetry may be required to confirm enantiomeric excess in stereospecific syntheses .
Q. What safety precautions are necessary when handling this compound in the laboratory?
- While specific hazard data for this compound is limited, structurally related tert-butyl-protected azetidines may exhibit acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3). Use PPE (gloves, goggles), work in a fume hood, and adhere to GHS protocols for storage (dry, 2–8°C) and disposal .
Advanced Research Questions
Q. How does stereochemistry at the (1R)-hydroxyethyl group influence the compound’s reactivity in downstream applications?
- The (1R)-configuration is critical in chiral synthesis, particularly for pharmaceutical intermediates. For example, enantiomeric purity affects binding affinity in receptor-targeted molecules. Stereochemical integrity can be compromised under acidic/basic conditions, necessitating mild deprotection methods (e.g., TFA in DCM) to retain configuration .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR peaks) during characterization?
- Contradictions may arise from rotameric equilibria (e.g., restricted rotation in tert-butyl groups) or residual solvents. Variable-temperature NMR or COSY/NOESY experiments can clarify splitting patterns. IR discrepancies (e.g., carbonyl stretches) require cross-validation with computational methods (DFT) or comparison to structurally validated analogs .
Q. How can reaction yields be improved in the synthesis of tert-butyl-protected azetidine derivatives?
- Yield optimization involves:
- Catalyst screening : DMAP vs. DBU for acylations .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution but may require lower temps to avoid decomposition .
- Protecting group stability : tert-Butyl carbamates are resistant to nucleophiles but cleaved under strong acids (e.g., HCl/dioxane), enabling selective deprotection .
Q. What role does this compound play in the synthesis of bioactive molecules or drug candidates?
- It serves as a key intermediate for spirocyclic or polyheterocyclic scaffolds in CNS and antiviral drug discovery. For example, azetidine rings are incorporated into protease inhibitors, where the tert-butyl group enhances metabolic stability. Functionalization at the hydroxyethyl position enables conjugation with boronic acids or fluorophores for target engagement studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
